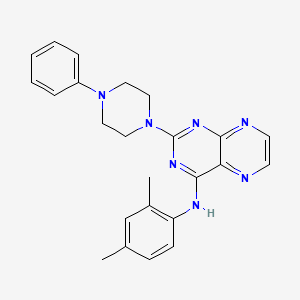
2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 1536769-34-2 . It has a molecular weight of 205.21 . The IUPAC name for this compound is 2-hydroxy-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carboxylic acid . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO3/c13-10-8(11(14)15)4-7-5-1-2-6(3-5)9(7)12-10/h4-6H,1-3H2,(H,12,13)(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a white to yellow solid . Its molecular weight is 205.21 . The IUPAC name is 2-hydroxy-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carboxylic acid . The InChI code is 1S/C11H11NO3/c13-10-8(11(14)15)4-7-5-1-2-6(3-5)9(7)12-10/h4-6H,1-3H2,(H,12,13)(H,14,15) .Mechanism of Action
2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid binds to a specific site on the NMDA receptor, known as the phencyclidine (PCP) site, and blocks the channel pore, preventing the influx of calcium ions into the neuron. This results in the inhibition of synaptic transmission and the suppression of neuronal activity. The blockade of the NMDA receptor has been shown to produce a range of effects, including analgesia, anesthesia, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the alteration of protein synthesis. It has also been shown to induce apoptosis in certain cell types, suggesting a potential role in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid is its specificity for the NMDA receptor, which allows for the selective manipulation of this receptor in experimental settings. However, its non-competitive nature and long-lasting effects can make it difficult to interpret results and may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research involving 2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid, including the development of novel NMDA receptor antagonists with improved pharmacological properties, the investigation of the role of the NMDA receptor in neurodegenerative diseases, and the exploration of the potential therapeutic applications of this compound in cancer and other diseases. Additionally, the use of this compound in combination with other drugs or therapies may provide new avenues for the treatment of various disorders.
Synthesis Methods
2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid can be synthesized through a multi-step process involving the condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by reduction and cyclization. The final product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
2-Oxo-1,2,5,6,7,8-hexahydro-5,8-methanoquinoline-3-carboxylic acid has been widely used in scientific research to study the NMDA receptor and its role in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety. It has also been used to investigate the mechanisms of learning and memory, as well as the effects of drugs of abuse on the brain.
Safety and Hazards
properties
IUPAC Name |
4-oxo-3-azatricyclo[6.2.1.02,7]undeca-2(7),5-diene-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-8(11(14)15)4-7-5-1-2-6(3-5)9(7)12-10/h4-6H,1-3H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBPBOAICXSCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=C2NC(=O)C(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

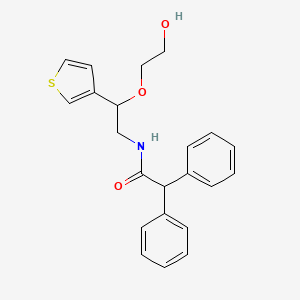
![N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2461000.png)
![2-[2-[3-(1,3-benzothiazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2461003.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2461004.png)
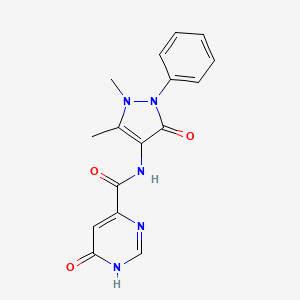
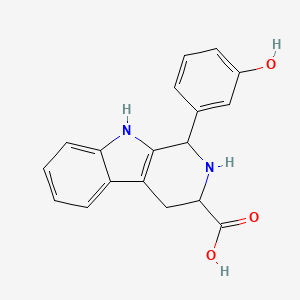
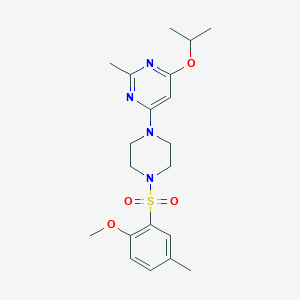
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2461013.png)
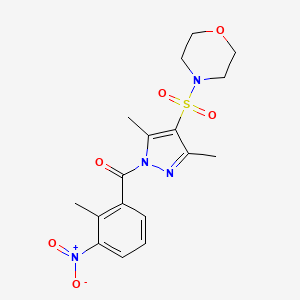



![4-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-methylpiperidin-4-ol](/img/structure/B2461022.png)
